molecular formula C29H24BrP B1350672 (Naphthalen-2-ylmethyl)triphenylphosphonium bromide CAS No. 35160-95-3

(Naphthalen-2-ylmethyl)triphenylphosphonium bromide

Cat. No.: B1350672
CAS No.: 35160-95-3
M. Wt: 483.4 g/mol
InChI Key: DMALTLZROJLLJW-UHFFFAOYSA-M
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Description

(Naphthalen-2-ylmethyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C29H24BrP. It is a phosphonium salt where the phosphonium ion is substituted with a naphthalen-2-ylmethyl group and three phenyl groups. This compound is often used as a reagent in organic synthesis, particularly in the preparation of Wittig reagents, which are essential for the synthesis of alkenes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Naphthalen-2-ylmethyl)triphenylphosphonium bromide typically involves the reaction of naphthalen-2-ylmethyl bromide with triphenylphosphine. The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran (THF) under reflux conditions. The reaction mixture is heated to around 90°C for several hours, resulting in the formation of the phosphonium salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of microwave irradiation has been explored to optimize reaction conditions, reducing reaction times and improving yields .

Chemical Reactions Analysis

Types of Reactions

(Naphthalen-2-ylmethyl)triphenylphosphonium bromide primarily undergoes substitution reactions. It is commonly used in the Wittig reaction, where it reacts with carbonyl compounds to form alkenes. This reaction is facilitated by the formation of a phosphonium ylide intermediate .

Common Reagents and Conditions

    Reagents: Carbonyl compounds (aldehydes or ketones), bases (such as sodium hydride or potassium tert-butoxide).

    Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Major Products

The major products of the Wittig reaction involving this compound are alkenes. The specific structure of the alkene depends on the carbonyl compound used in the reaction .

Mechanism of Action

The mechanism of action of (Naphthalen-2-ylmethyl)triphenylphosphonium bromide in the Wittig reaction involves the formation of a phosphonium ylide intermediate. This ylide reacts with a carbonyl compound to form a betaine intermediate, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane. The oxaphosphetane subsequently decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct .

Comparison with Similar Compounds

Similar Compounds

  • (Benzyl)triphenylphosphonium bromide
  • (Phenylmethyl)triphenylphosphonium bromide
  • (Anthracen-2-ylmethyl)triphenylphosphonium bromide

Uniqueness

(Naphthalen-2-ylmethyl)triphenylphosphonium bromide is unique due to the presence of the naphthalen-2-ylmethyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions .

Properties

IUPAC Name

naphthalen-2-ylmethyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24P.BrH/c1-4-14-27(15-5-1)30(28-16-6-2-7-17-28,29-18-8-3-9-19-29)23-24-20-21-25-12-10-11-13-26(25)22-24;/h1-22H,23H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMALTLZROJLLJW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC3=CC=CC=C3C=C2)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381665
Record name [(Naphthalen-2-yl)methyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35160-95-3
Record name [(Naphthalen-2-yl)methyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-NAPHTHYLMETHYL)TRIPHENYLPHOSPHONIUM BROMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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